GSK1324726A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

I-BET726 has a wide range of applications in scientific research:

Cancer Research: It has shown efficacy in inhibiting the growth of various cancer cells, including skin squamous cell carcinoma and neuroblastoma

Epigenetic Studies: As a BET inhibitor, I-BET726 is used to study the role of BET proteins in gene regulation and epigenetic modifications

Autoimmune Diseases: Research has shown that I-BET726 can modulate immune responses, making it a potential therapeutic agent for autoimmune diseases.

Inflammation: I-BET726 has been studied for its anti-inflammatory properties, particularly in models of experimental autoimmune encephalomyelitis.

作用機序

I-BET726は、特にBRD4などのBETタンパク質を阻害することで、その効果を発揮します。BETタンパク質は、ヒストン上のアセチル化リジンを認識するエピジェネティックリーダーであり、細胞増殖や腫瘍形成に関与する遺伝子の発現を調節します。 BRD4を阻害することで、I-BET726は、MYCNやBCL2などの主要な癌遺伝子の転写を阻害し、細胞増殖の抑制とアポトーシスの増加につながります .

類似化合物:

JQ1: 同様の作用機序を持つ別のBET阻害剤ですが、化学構造が異なります。

CPI203: 癌モデルにおいて同等の有効性を示すBET阻害剤。

AZD5153: 強力な抗癌活性を示すデュアルブロモドメイン阻害剤

I-BET726の独自性: I-BET726は、特にBRD4に対して高い選択性と効力を示すことで際立っています。 JQ1、CPI203、AZD5153などの他のBET阻害剤と比較して、癌細胞の増殖を抑制する優れた有効性を示しています .

生化学分析

Biochemical Properties

GSK1324726A interacts with the bromodomains of BRD2, BRD3, and BRD4 . These interactions inhibit the function of these proteins, leading to changes in gene expression and cellular function .

Cellular Effects

This compound has been shown to inhibit cell growth and induce cytotoxicity in neuroblastoma cell lines . It also modulates the expression of genes involved in apoptosis, signaling, and MYC-family pathways, including the direct suppression of BCL2 and MYCN .

Molecular Mechanism

The molecular effects of this compound are produced by its inhibition of BET bromodomains . This inhibition disrupts the function of these proteins, leading to changes in gene expression and cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth . At a dosage of 15 mg/kg, it was effective in inhibiting tumor growth in murine models of septic shock and neuroblastoma .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of I-BET726 involves the creation of a tetrahydroquinoline-based structure. The process typically includes:

Formation of the core structure: This involves the cyclization of appropriate precursors to form the tetrahydroquinoline core.

Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity towards BET proteins.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels

Industrial Production Methods: Industrial production of I-BET726 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods to meet the demand for research and clinical applications .

化学反応の分析

反応の種類: I-BET726は主に以下を行います。

置換反応: これらの反応は、分子の官能基を置き換えることで、その性質を変更します。

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。条件には、通常、穏やかな温度とジメチルスルホキシド(DMSO)などの溶媒が含まれます。

主要な生成物: これらの反応から生成される主要な生成物は、通常、官能基が修飾されたI-BET726の誘導体であり、構造活性相関を研究し、化合物の有効性を最適化するために使用できます .

4. 科学研究への応用

I-BET726は、科学研究において幅広い用途があります。

類似化合物との比較

JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.

CPI203: A BET inhibitor with comparable efficacy in cancer models.

AZD5153: A dual bromodomain inhibitor with potent anti-cancer activity

Uniqueness of I-BET726: I-BET726 stands out due to its high selectivity and potency towards BET proteins, particularly BRD4. It has shown superior efficacy in inhibiting cancer cell growth compared to other BET inhibitors like JQ1, CPI203, and AZD5153 .

生物活性

GSK1324726A, also known as I-BET726, is a potent inhibitor of bromodomain and extraterminal (BET) proteins, specifically designed to modulate gene expression linked to various diseases, including cancer and inflammatory disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound functions by inhibiting BET bromodomains, which are critical for the recognition of acetylated lysines on histones and non-histone proteins. This inhibition leads to the suppression of transcriptional programs associated with oncogenes and inflammatory cytokines. Notably, this compound has shown significant effects on the expression of genes involved in cancer progression and inflammation.

Key Research Findings

-

Antiproliferative Effects :

- This compound exhibits strong antiproliferative activity across various cancer cell lines. In particular, it has been tested in neuroblastoma models where it induced significant growth inhibition and cytotoxicity regardless of MYCN amplification status .

- In a study involving murine models of septic shock, this compound demonstrated dose-dependent inhibition of PAI-1 expression, a key acute phase protein involved in inflammation .

-

Induction of Apoptosis :

- Treatment with this compound resulted in the induction of apoptosis in several neuroblastoma cell lines. Specifically, caspase activation was observed as early as 24 hours post-treatment, with effects correlating with the level of cytotoxicity .

- Gene expression analyses indicated that this compound down-regulates BCL2 and MYCN, which are crucial for cell survival and proliferation .

-

Therapeutic Potential :

- The compound has shown promise in preclinical studies as a therapeutic agent for various cancers due to its ability to target MYC-driven pathways .

- In models of inflammation, this compound has been effective in reducing cytokine-induced activation of hepatic stellate cells, suggesting its potential use in fibrotic diseases .

Table 1: Summary of Biological Activities

Case Studies

-

Neuroblastoma Model :

A study evaluated the effects of this compound on neuroblastoma cell lines SK-N-AS, SK-N-SH, and CHP-212. The compound induced G1 cell cycle arrest and apoptosis selectively in CHP-212 cells, demonstrating its potential as a targeted therapy for aggressive pediatric cancers . -

Septic Shock Model :

In a murine model of septic shock, mice treated with this compound showed improved survival rates compared to controls. This highlights the compound's efficacy in acute inflammatory conditions and its potential application in treating sepsis .

特性

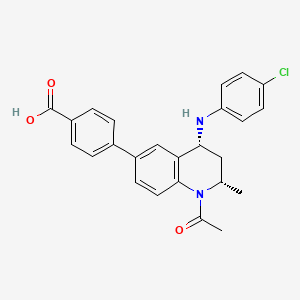

IUPAC Name |

4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWSUKOIROHXAP-NPMXOYFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。